molecular formula C16H8Cl3NO B1420588 8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride CAS No. 1160263-59-1

8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420588
CAS No.: 1160263-59-1
M. Wt: 336.6 g/mol
InChI Key: PLPRQGVAXSEWLF-UHFFFAOYSA-N
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Description

8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound, with its unique structure, offers opportunities for research and development in multiple domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives . This method involves the condensation of 2-aminoaryl ketones with α-methylene carbonyl compounds under acidic conditions. The reaction conditions often include the use of Lewis acids such as aluminum chloride or zinc chloride as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedländer synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of chloro groups at specific positions on the quinoline ring can enhance its interaction with biological targets and improve its stability under various conditions .

Properties

IUPAC Name

8-chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3NO/c17-12-6-2-1-4-10(12)14-8-11(16(19)21)9-5-3-7-13(18)15(9)20-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPRQGVAXSEWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001199226
Record name 8-Chloro-2-(2-chlorophenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160263-59-1
Record name 8-Chloro-2-(2-chlorophenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-(2-chlorophenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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